Quinoline-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXARTMCIRVMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162475 | |
| Record name | Quinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436-43-7 | |
| Record name | 2-Quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Enduring Significance of the Quinoline Scaffold
The quinoline (B57606) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery. nih.govnih.govorientjchem.org Its structural features allow for functionalization at various positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. frontiersin.org This versatility has established quinoline as a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets. nih.govbohrium.com
The significance of the quinoline scaffold is underscored by its presence in numerous compounds with proven pharmacological value. nih.gov Researchers have extensively explored quinoline derivatives for their potential as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antihypertensive agents. nih.govorientjchem.orgnoveltyjournals.com The ability of the quinoline nucleus to be modified and combined with other heterocyclic structures further enhances its utility in the development of novel therapeutic agents. orientjchem.orgfrontiersin.org This has led to a continuous stream of research focused on synthesizing new quinoline-based compounds and evaluating their biological potential. bohrium.combohrium.com
Research Trajectories for Quinoline 2 Carbonitrile and Its Derivatives
Conventional Synthetic Approaches
Traditional methods for quinoline synthesis have been established for over a century and remain fundamental in organic synthesis. iipseries.orgscribd.comnih.gov These reactions often involve the condensation of anilines or related aromatic amines with carbonyl compounds, followed by cyclization.
Condensation Reactions
A cornerstone of quinoline synthesis involves the condensation of various precursors, leading to the formation of the heterocyclic ring. Several named reactions fall under this category, each offering a unique pathway to quinoline derivatives.
The Friedländer synthesis is a widely utilized method for preparing quinolines. researchgate.net It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. researchgate.netacademie-sciences.fr The reaction can be catalyzed by either acids or bases, or in some cases, can proceed thermally. researchgate.netacademie-sciences.fr This method is particularly useful for synthesizing substituted quinolines. academie-sciences.fr A modification of this process involves the in situ reduction of 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes, which then undergo the Friedländer condensation. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| o-Aminoaryl aldehyde/ketone | Ketone with α-methylene group | Acid or Base | Substituted quinoline |
| 2-Nitrobenzaldehyde | Active methylene (B1212753) compound | Fe/AcOH | Substituted quinoline |
| 2-Aminoaryl ketone | α-Methylene ketone | Solid support (resin-bound oximes), TFA, DCE, reflux | Substituted quinoline |
The Hantzsch reaction is a multicomponent reaction used for synthesizing dihydropyridine (B1217469) derivatives, which can be precursors to quinolines. arabjchem.org The classical Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. arabjchem.orgorganic-chemistry.org For the synthesis of polyhydroquinoline derivatives, a four-component reaction is often employed, using an aldehyde, a β-ketoester, dimedone, and ammonium acetate. arabjchem.orgrsc.orgbohrium.com Various catalysts, including gadolinium triflate and p-toluenesulfonic acid (p-TSA), have been shown to be effective in promoting this reaction. arabjchem.orgbohrium.com
| Aldehyde | β-Ketoester | Nitrogen Source | Other Reactant | Catalyst | Product Type |
| Arylaldehyde | Ethyl acetoacetate | Ammonium acetate | Dimedone | Gadolinium triflate | Polyhydroquinoline |
| Various aldehydes | Ethyl acetoacetate | Ammonium acetate | Dimedone | p-TSA | Polyhydroquinoline |
| Arylaldehyde | β-ketoester | Ammonium acetate | Dimedone | V-TiO2 nanoparticles | Polyhydroquinoline |
The Doebner-Miller reaction is a modification of the Skraup synthesis and provides a route to quinoline derivatives. wikipedia.org It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is often catalyzed by strong acids like hydrochloric acid or Lewis acids such as tin tetrachloride. iipseries.orgwikipedia.org The α,β-unsaturated carbonyl compound can also be generated in situ from two carbonyl compounds via an aldol (B89426) condensation, a variation known as the Beyer method. wikipedia.org
| Aniline Derivative | Carbonyl Compound(s) | Catalyst/Conditions | Product Type |
| Aniline | α,β-Unsaturated carbonyl compound | HCl, Lewis acids | Substituted quinoline |
| Aniline | Two carbonyl compounds (in situ aldol) | Acid catalyst | Substituted quinoline |
| Aniline | Crotonaldehyde | HCl, Toluene | Quinoline derivative |
| Aromatic amines | α,β-Unsaturated aldehydes | Ag(I)-exchanged Montmorillonite K10 | Substituted quinoline |
Several other named reactions provide versatile routes to quinoline derivatives.
The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone, which is formed from the condensation of an arylamine with a 1,3-dicarbonyl compound. pharmaguideline.comwikipedia.org Concentrated sulfuric acid is a common catalyst for this reaction. wikipedia.org
The Knorr synthesis produces 2-hydroxyquinolines from the reaction of β-ketoanilides in the presence of sulfuric acid. wikipedia.orgorientjchem.org The reaction conditions can influence the formation of isomeric 4-hydroxyquinolines. wikipedia.org
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) utilizes isatin (B1672199) or its derivatives, which react with a carbonyl compound containing an α-methylene group in a basic medium to yield quinoline-4-carboxylic acids. researchgate.netrsc.org These can be subsequently decarboxylated to afford substituted quinolines. pharmaguideline.com
The Niementowski synthesis is the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives. wikipedia.orgdrugfuture.com
The Camps synthesis involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to form hydroxyquinolines. wikipedia.orgmdpi.com The regioselectivity of the cyclization depends on the reaction conditions and the structure of the starting material. wikipedia.org
| Named Reaction | Reactant 1 | Reactant 2 | Catalyst/Conditions | Primary Product Type |
| Combes | Arylamine | 1,3-Dicarbonyl compound | H2SO4 | 2,4-Disubstituted quinoline |
| Knorr | β-Ketoanilide | H2SO4 | 2-Hydroxyquinoline | |
| Pfitzinger | Isatin | Carbonyl compound with α-methylene | Base | Quinoline-4-carboxylic acid |
| Niementowski | Anthranilic acid | Ketone or Aldehyde | Heat | γ-Hydroxyquinoline |
| Camps | o-Acylaminoacetophenone | Base (Hydroxide ion) | Hydroxyquinoline |
Dehydration Reactions of Quinolinecarboxamides
While direct synthesis of this compound is a primary goal, another synthetic avenue involves the functional group transformation of a pre-formed quinoline derivative. Specifically, the dehydration of quinoline-2-carboxamide (B1208818) can yield this compound. This method relies on the availability of the corresponding carboxamide, which itself can be synthesized from quinoline-2-carboxylic acid. The dehydration step is a standard organic transformation and can be achieved using various dehydrating agents.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) serves as a fundamental and powerful strategy for the synthesis and functionalization of this compound derivatives. This approach typically involves the displacement of a suitable leaving group, most commonly a halogen, from the quinoline ring by a nucleophile.
The synthesis of this compound itself can be achieved from precursors like 4-chlorothis compound, where various nucleophiles can be introduced to modify the structure. evitachem.com A common method involves the displacement of a chloro group at the 2-position with a cyanide anion. For instance, in the synthesis of 3-methylthis compound, 2-chloro-3-methylquinoline-3-carbaldehyde is treated with sodium cyanide (NaCN) in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (393 K), resulting in the target nitrile in good yields of 65–70%.
This strategy is not limited to the C-2 position. In more complex systems, other positions on the quinoline ring can be targeted. Research has shown that the piperidino group at the C-4 position of 2-chloro-4-piperidino-3-quinolinecarbonitrile can be effectively replaced by various nucleophiles. oup.com Similarly, the reaction between 3a,b and sodium ethoxide can lead to nucleophilic substitution of the piperidino group at C-4 to yield 4-hydroxy-2(1H)-quinolinones. oup.com
Table 1: Examples of Nucleophilic Aromatic Substitution in Quinoline Synthesis
| Starting Material | Reagent/Nucleophile | Product | Yield | Reference |
| 2-chloro-3-methylquinoline-3-carbaldehyde | Sodium cyanide (NaCN) | 3-methylthis compound | 65-70% | |
| 2-chloro-4-piperidino-3-quinolinecarbonitrile | Various nucleophiles | 4-substituted-2-chloro-3-quinolinecarbonitrile | N/A | oup.com |
| 4-chlorothis compound | Various nucleophiles | 4-substituted-quinoline-2-carbonitrile | N/A | evitachem.com |
Vilsmeier-Haack Formylation in this compound Derivative Synthesis
The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heteroaromatic compounds, and it plays a crucial role in the synthesis of this compound precursors. ijpcbs.com The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comchemijournal.com
This methodology is particularly effective for producing 2-chloro-3-formylquinoline derivatives from N-arylacetamides. researchgate.net For example, substituted acetanilides react with the Vilsmeier reagent (POCl₃/DMF) to yield 2-chloro-3-formylquinolines. rsc.org Specifically, ortho-methyl acetanilide (B955) can be refluxed with the reagent to produce 2-chloro-3-formyl-8-methyl quinoline. chemijournal.com These 2-chloro-3-formylquinoline intermediates are highly valuable, as the chloro and formyl groups can be readily transformed. researchgate.net
A key transformation for the synthesis of this compound derivatives is the conversion of the 3-formyl group into a nitrile. This is often achieved by first reacting the 2-chloro-3-formylquinoline with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then dehydrated using a reagent like thionyl chloride in DMF to afford the corresponding 2-chloro-3-cyanoquinoline. rsc.org
Table 2: Synthesis of Quinoline Derivatives via Vilsmeier-Haack Reaction
| Substrate | Reagent | Intermediate Product | Subsequent Reaction | Final Product | Reference |
| Acetanilide | POCl₃ / DMF | 2-chloro-3-formyl quinoline | Hydroxylamine HCl, then SOCl₂ | 2-chloro-3-cyanoquinoline | researchgate.netrsc.org |
| Ortho-methyl acetanilide | POCl₃ / DMF | 2-chloro-3-formyl-8-methyl quinoline | N/A | N/A | chemijournal.com |
| 3-methylacetanilide | POCl₃ / DMF | 2-chloro-3-methylquinoline-3-carbaldehyde | NaCN displacement of Cl | 3-methylthis compound |
Metal-Catalyzed Coupling Reactions
Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. Palladium and copper catalysts are particularly prominent in the synthesis and functionalization of the this compound scaffold.
Sonogashira Coupling for Alkyne Functionalization
The Sonogashira coupling is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper salts. beilstein-journals.org This reaction is exceptionally useful for introducing alkyne moieties onto the quinoline core, creating versatile intermediates for further synthesis.
A key application is the regioselective alkynylation of halo-substituted quinolines. For instance, the reaction of 2,4-dichloroquinoline (B42001) with various terminal alkynes in the presence of a Pd/C-CuI catalyst system and a base like triethylamine (B128534) (Et₃N) selectively yields 2-alkynyl-4-chloroquinolines. beilstein-journals.org The higher reactivity of the chloro group at the C-2 position, which is activated by the adjacent nitrogen atom, directs the coupling to this site. beilstein-journals.org
This method has also been applied to functionalize quinoline derivatives that already possess other substituents. The Sonogashira coupling of 2-chloro-3-formyl-quinolines with terminal alkynes, using a [PdCl₂(PPh₃)₂]/CuI catalyst system, successfully produces 2-alkynyl-3-formyl-quinolines. rsc.org These products serve as advanced platforms for constructing more complex heterocyclic systems.
Table 3: Examples of Sonogashira Coupling for Quinoline Functionalization
| Quinoline Substrate | Alkyne Partner | Catalyst System | Product | Yield | Reference |
| 2,4-dichloroquinoline | Terminal alkynes | Pd/C (10 mol%), CuI (5 mol%), PPh₃ | 2-alkynyl-4-chloroquinoline | Good | beilstein-journals.org |
| 2-chloro-3-formyl-quinolines | Terminal alkynes | [PdCl₂(PPh₃)₂], CuI | 2-alkynyl-3-formyl-quinoline | N/A | rsc.org |
| methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate | Good-High | mdpi.com |
Heck Coupling and Related Palladium-Catalyzed Transformations
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, and related transformations are instrumental in building the quinoline ring system and introducing substituents. nih.govdiva-portal.org These reactions often proceed through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, carbopalladation, and β-hydride elimination. diva-portal.org
One approach involves an intramolecular Heck reaction for cyclization. For example, methoxyquinolin-2(1H)-ones can be synthesized in a two-step process starting with a Heck coupling between iodo derivatives of methoxylated pivaloylaminobenzenes and methyl acrylate, catalyzed by Pd(OAc)₂. nih.gov The resulting cinnamate (B1238496) intermediate then undergoes an acid-catalyzed cyclization to form the quinolinone ring. nih.gov A similar coupling-cyclization cascade between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds, using a Pd(OAc)₂/PPh₃ catalyst system, directly affords 3-substituted quinolin-2(1H)-ones. nih.gov
Modern palladium catalysis also encompasses C-H activation/annulation sequences. These advanced methods allow for the direct coupling of C-H bonds with other reactants, avoiding the need for pre-functionalized substrates. snnu.edu.cn For example, Pd-catalyzed C(sp²)-H activation/annulation of indole (B1671886) carboxamides with alkynes can generate pyridinones, which are structurally related to quinolones. snnu.edu.cn These powerful techniques represent the cutting edge of heterocyclic synthesis.
Copper-Catalyzed Annulation Reactions
Copper-catalyzed reactions have emerged as an economical and less toxic alternative to palladium for the synthesis of nitrogen heterocycles, including quinolines. researchgate.net Copper's versatility enables a range of annulation strategies, where the quinoline ring is constructed in a single, often tandem, process.
One powerful method is a copper-mediated tandem reaction that begins with a Knoevenagel condensation of an ortho-bromobenzaldehyde with an active methylene nitrile. rsc.org This is followed by a copper-catalyzed reductive amination and an intramolecular cyclization, culminating in the formation of substituted quinolines, such as 2-arylquinoline-3-carbonitriles. rsc.org
Another innovative approach is the copper-catalyzed [5+1] annulation of 2-ethynylanilines with an N,O-acetal, which serves as a one-carbon building block. acs.org This reaction efficiently constructs the quinoline skeleton, yielding derivatives with an ester group at the 2-position. acs.org Copper salts also facilitate tandem C-C bond formation and C-N coupling between enamino esters and ortho-halogenated aromatic carbonyl compounds to provide functionalized quinolines in moderate to good yields. researchgate.net These methods highlight the power of copper catalysis in orchestrating complex bond-forming cascades to build the quinoline core. researchgate.netrsc.org
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. rsc.orgtandfonline.com Several MCRs have been developed for the streamlined synthesis of diverse this compound derivatives and related structures.
The synthesis of quinoline derivatives through MCRs is a versatile strategy for creating complex molecules in one step. rsc.org For instance, a one-pot reaction involving isatin, propiolates, and sodium O-alkyl carbonodithioates in water can efficiently produce quinoline-dicarboxylate derivatives. iicbe.org Another green MCR approach involves the reaction of an aniline derivative, a benzaldehyde (B42025) derivative, and phenylacetylene in water, promoted by hydrochloric acid, to yield 2,4-diaryl-quinoline derivatives. ufms.br This reaction proceeds through the formation of a Schiff base, followed by a Diels-Alder-type cyclization and subsequent oxidation. ufms.br
More complex, fused quinoline systems can also be accessed via MCRs. A three-component reaction of α,β-unsaturated aldehydes, 2-hydroxy-1,4-naphthoquinone, and 5-aminopyrazoles using a liquid-assisted grinding technique produces styryl-linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones. rsc.org The versatility of MCRs allows for the rapid assembly of highly functionalized quinoline scaffolds from simple starting materials, making it a highly attractive strategy in modern organic synthesis. rsc.orgtandfonline.com
Green Chemistry Approaches and Nanocatalysis in this compound Synthesis
Traditional methods for synthesizing quinoline derivatives often involve harsh reaction conditions, hazardous solvents, and expensive catalysts, leading to significant environmental concerns and economic drawbacks. acs.org To address these challenges, researchers have increasingly focused on developing green synthetic protocols that are more environmentally benign and efficient. acs.orgresearchgate.net These approaches often utilize water as a solvent, employ microwave assistance, and incorporate reusable catalysts. researchgate.nettandfonline.com
Nanocatalysis has emerged as a particularly promising strategy in the green synthesis of quinoline derivatives. acs.org Nanoparticles offer unique properties such as high surface area-to-volume ratios, which can lead to enhanced catalytic activity, selectivity, and milder reaction conditions. acs.org A variety of nanocatalysts have been explored for quinoline synthesis, including those based on iron, copper, zinc, silica (B1680970), and titanium dioxide. acs.org
One notable example is the use of an ionic liquid nanomagnetic pyridinium-tribromide (MNPs@SiO2–Pr-AP-tribromide) catalyst for the one-pot synthesis of quinoline derivatives. researchgate.net This method offers several advantages, including easy preparation of the catalyst, high thermal stability, and the ability to be recycled multiple times without a significant loss of activity. researchgate.net The reactions can be carried out in a green solvent system under ambient conditions, resulting in excellent yields and simplified product purification. researchgate.net
Silica nanoparticles (SiO2 NPs) are another class of effective and affordable nanocatalysts. acs.org Their high stability, large surface area, and the ability to be functionalized make them versatile supports for catalytic applications. acs.org For instance, silica-supported sulfuric acid nanoparticles (nano-Fe3O4@SiO2–SO3H) have been used to catalyze the synthesis of pyrimido[4,5-b]quinolines in water, achieving high yields in short reaction times. tandfonline.com Similarly, SBA-15, a mesoporous silica material, has been employed as a nanocatalyst for the three-component synthesis of 2-amino-4-aroyl-5-oxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives in a water/ethanol mixture. researchgate.net
Titanium dioxide nanoparticles (nano-TiO2) have also gained attention due to their high activity, non-toxicity, and stability. acs.org They have been successfully used in the synthesis of various quinoline derivatives. acs.orgtandfonline.com
The following table summarizes various nanocatalysts used in the synthesis of quinoline derivatives, highlighting the reaction conditions and yields.
| Catalyst | Reactants | Solvent | Conditions | Yield (%) |
| MNPs@SiO2–Pr-AP-tribromide | 2-amino aryl ketones, dicarbonyl compounds | - | - | - |
| nano-Fe3O4@SiO2–SO3H | 6-amino-1,3-dimethyl uracil, aryl aldehydes, 1,3-diketones | Water | 70 °C, 25–40 min | 71–92 |
| SBA-15 | arylglyoxals, malononitrile, 4-hydroxyquinolin-2(1H)-one | H2O/EtOH (1:1) | 80 °C | 70–96 |
| Nano-TiO2 | 2-aminoaryl ketones, carbonyl compounds | - | Microwave-assisted | High |
Table showing various nanocatalysts and their applications in quinoline synthesis.
These examples demonstrate the significant potential of green chemistry and nanocatalysis to provide sustainable and efficient routes for the synthesis of this compound and its complex derivatives. acs.orgresearchgate.net
Intramolecular Cyclization and Heteroannulation Routes
Intramolecular cyclization and heteroannulation reactions represent powerful strategies for the construction of the quinoline ring system and for the synthesis of more complex fused tetracyclic quinoline derivatives. chim.itrsc.org These methods often involve the formation of a key bond to close a ring, leading to the desired heterocyclic scaffold.
A common approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, β-(2-aminophenyl)-α,β-ynones can undergo spontaneous intramolecular cyclization at room temperature to afford quinolines. nih.gov This highlights the utility of designing starting materials that are pre-organized for cyclization. Another example is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce quinolin-2-ones and quinolin-4-ones. mdpi.com
Palladium-catalyzed reactions have been extensively used to facilitate intramolecular cyclization. nih.gov For example, a palladium-catalyzed cascade reaction involving C–H bond activation, C–C bond formation, and subsequent intramolecular cyclization of substituted anilines and acrylates has been developed for the synthesis of quinolin-2(1H)-ones. nih.gov Similarly, the intramolecular Heck coupling cyclization of 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one, catalyzed by PdBr2, has been used to synthesize a tetracyclic isoindolo[2,1-a]quinoline derivative. rsc.org
Heteroannulation reactions, where a new heterocyclic ring is fused onto an existing quinoline core, are crucial for accessing structurally diverse and biologically active molecules. bohrium.comresearchgate.net For example, 3-aminothieno[2,3-b]quinolines can be synthesized by the reaction of 4-alkylamino-2-chloro-quinoline-3-carbonitriles with ethyl 2-mercaptoacetate. rsc.org These thieno[2,3-b]quinolines can then serve as building blocks for the construction of more complex tetracyclic systems like pyrimidothienoquinolines. rsc.org
The synthesis of furo[3,2-c]quinolone-2-carbonitriles has been achieved through the reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile. bohrium.com This reaction proceeds via a nucleophilic cyclization to form the fused furan (B31954) ring.
The following table provides examples of intramolecular cyclization and heteroannulation reactions for the synthesis of quinoline derivatives.
| Reaction Type | Starting Materials | Catalyst/Reagents | Product |
| Intramolecular Cyclization | β-(2-aminophenyl)-α,β-ynones | - | Quinolines |
| Camps Cyclization | N-(2-acylaryl)amides | Base | Quinolin-2-ones/Quinolin-4-ones |
| Palladium-Catalyzed Cascade | Substituted anilines, acrylates | Pd catalyst | Quinolin-2(1H)-ones |
| Intramolecular Heck Coupling | 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one | PdBr2, AcOK | Isoindolo[2,1-a]quinoline-5(11H)-one |
| Heteroannulation | 4-alkylamino-2-chloro-quinoline-3-carbonitriles, ethyl 2-mercaptoacetate | Sodium ethoxide | 3-Aminothieno[2,3-b]quinolines |
| Heteroannulation | Quinoline-2,4-diones, 2-[bis(methylthio)methylene]malononitrile | DMF/Et3N | Furo[3,2-c]quinolone-2-carbonitriles |
Table illustrating various cyclization and heteroannulation strategies for quinoline synthesis.
These synthetic strategies, which often provide high regioselectivity and efficiency, are invaluable for generating libraries of complex quinoline-based compounds for further investigation in drug discovery and materials science. chim.itrsc.org
Chemical Reactivity and Advanced Transformations of Quinoline 2 Carbonitrile
Functional Group Interconversions and Nitrile Reactivity
The nitrile group in quinoline-2-carbonitrile is a versatile functional group that can undergo a variety of transformations. The carbon-nitrogen triple bond makes the carbon atom electrophilic, rendering it susceptible to nucleophilic attack. fiveable.melibretexts.org This reactivity allows for the conversion of the nitrile into several other important functional groups.
One of the most fundamental transformations is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. libretexts.orgopenstax.org The reaction proceeds through an amide intermediate, which can be isolated under milder conditions. openstax.orgebsco.com For instance, this compound can be converted to quinoline-2-carboxylic acid amide. fishersci.com
Reduction of the nitrile group provides access to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding 2-(aminomethyl)quinoline. libretexts.orgopenstax.orglibretexts.org This reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. openstax.org Another reducing agent, diisobutylaluminum hydride (DIBALH), can be used for the partial reduction of nitriles to aldehydes, although this is less commonly reported for this compound specifically. libretexts.orgyoutube.com The biological reduction of nitriles is also a known transformation, catalyzed by nitrile reductases. nih.govgoogle.com
The nitrile group can also react with organometallic reagents , such as Grignard reagents. The addition of a Grignard reagent to the nitrile, followed by hydrolysis, yields a ketone. libretexts.org This provides a route to synthesize 2-acylquinolines.
Furthermore, the nitrogen of the nitrile group can participate in reactions. For example, treatment of this compound with sodium azide (B81097) can lead to the formation of tetrazolylquinolines.
Table 1: Functional Group Interconversions of this compound
| Reagent(s) | Product Functional Group | Specific Product Example |
|---|---|---|
| H₃O⁺ or OH⁻, heat | Carboxylic Acid | Quinoline-2-carboxylic acid |
| H₂O₂, base | Amide | Quinoline-2-carboxamide (B1208818) |
| LiAlH₄, then H₂O | Primary Amine | 2-(Aminomethyl)quinoline |
| DIBALH, then H₂O | Aldehyde | Quinoline-2-carbaldehyde |
| R-MgBr, then H₃O⁺ | Ketone | 2-Acylquinoline |
| NaN₃, NH₄Cl | Tetrazole | 5-(Quinolin-2-yl)-1H-tetrazole |
Derivatization through Alkylation and Acylation Reactions
Alkylation and acylation reactions of the quinoline (B57606) ring system, while not directly involving the nitrile group, are important for the further derivatization of this compound. These reactions typically occur on the nitrogen atom or at various positions on the quinoline ring, depending on the reaction conditions and the directing effects of the nitrile group.
Direct alkylation of the quinoline nitrogen can be achieved using alkyl halides. This forms a quaternary quinolinium salt, which can alter the reactivity of the entire molecule. More advanced C-H alkylation methods are also being developed for the selective functionalization of the quinoline core.
Acylation reactions, such as the Friedel-Crafts acylation, are generally difficult on the pyridine (B92270) ring of quinoline due to its deactivation. However, under specific conditions, acylation can be directed to the benzene (B151609) ring.
Formation of Fused Heterocyclic Systems Containing the Quinoline-Carbonitrile Moiety
This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often utilize the reactivity of both the nitrile group and other positions on the quinoline ring.
One common strategy involves the reaction of a functional group introduced at the 3-position of the quinoline ring with the adjacent nitrile group. For instance, a 3-amino-2-cyanoquinoline derivative can undergo intramolecular cyclization to form a pyrimido[4,5-b]quinoline system.
Another approach involves the reaction of 2-chloroquinoline-3-carbonitriles with binucleophiles. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-b]quinolines. rsc.org Subsequent diazotization of these compounds can yield novel heterocyclic systems like 1-aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylenes. rsc.org
Furthermore, multicomponent reactions have been employed to construct fused systems. The Pfitzinger reaction, which traditionally synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, has been modified to produce fused quinoline derivatives. rsc.orgnih.gov Similarly, the Friedländer synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be adapted to create complex quinoline structures. rsc.orgresearchgate.net
Table 2: Examples of Fused Heterocyclic Systems from this compound Derivatives
| Starting Material Derivative | Reagent(s) | Fused Ring System Formed |
|---|---|---|
| 3-Amino-quinoline-2-carbonitrile | Formamide | Pyrimido[4,5-b]quinoline |
| 2-Chloroquinoline-3-carbonitrile | Hydrazine hydrate | Pyrazolo[3,4-b]quinoline rsc.org |
| 2-Chloroquinoline-3-carbonitrile | Guanidine | Pyrimido[4,5-b]quinoline |
| o-Aminobenzaldehyde | Ethyl cyanoacetate | Pyrido[2,3-b]quinoline |
Cycloaddition Reactions
The quinoline ring system can participate in cycloaddition reactions, although the aromaticity of the ring often makes these reactions challenging. However, under photochemical conditions or with highly reactive dienophiles, cycloaddition can occur.
The pyridine part of the quinoline can act as a diene in a Diels-Alder reaction . For example, dearomative [4+2] cycloaddition reactions of quinolines with alkenes have been achieved through energy-transfer mediated processes, leading to the formation of bridged polycyclic structures. nih.gov These reactions can be highly regio- and diastereoselective. nih.gov
The nitrile group itself can also participate in [2+2] and [2+3] cycloaddition reactions, although this is less common for this compound specifically.
Carbonylation Reactions
Carbonylation reactions introduce a carbonyl group into a molecule, often using carbon monoxide as a reagent. Transition metal-catalyzed carbonylation reactions are particularly useful. For instance, palladium-catalyzed carbonylation of haloquinolines can be used to synthesize quinoline carboxylic acid derivatives. While not a direct reaction of the nitrile, this method can be used on a this compound derivative that also bears a halogen substituent.
More advanced methods involve C-H activation followed by carbonylation. For example, a cobalt-catalyzed one-pot synthesis of substituted quinolines has been reported involving a cascade of C-H activation, carbonylation, and cyclization. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. For Quinoline-2-carbonitrile, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a characteristic fingerprint.
The FT-IR spectrum is largely defined by the vibrations of the quinoline (B57606) ring and the distinct nitrile functional group. The most diagnostic absorption is the C≡N stretching vibration, which for aromatic nitriles, typically appears as a strong and sharp band in the 2220-2260 cm⁻¹ region. The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations, which are expected just above 3000 cm⁻¹, and multiple bands in the 1400-1650 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the fused heterocyclic rings. The region below 1000 cm⁻¹ contains complex C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.
Raman spectroscopy provides complementary information. Studies on the parent quinoline molecule have identified key Raman-active bands at approximately 520 cm⁻¹, 1014 cm⁻¹, and 1033 cm⁻¹. rsc.org These bands are associated with the in-plane and out-of-plane vibrations of the quinoline ring structure. rsc.org Similar vibrational modes are expected for this compound, with potential shifts due to the electronic influence of the nitrile substituent.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, typically between 7.0 and 9.0 ppm. Due to the electron-withdrawing nature of the nitrile group and the nitrogen atom in the ring, the protons on the pyridine (B92270) ring (positions 3 and 4) and the proton on the benzene (B151609) ring peri to the nitrogen (position 8) are generally shifted further downfield compared to those in unsubstituted quinoline. The coupling patterns (doublets, triplets, and multiplets) and their corresponding coupling constants (J-values) provide definitive information about the connectivity of the protons.
The proton-decoupled ¹³C NMR spectrum should display ten unique signals, corresponding to the ten carbon atoms in the molecule. bhu.ac.in The carbon atom of the nitrile group (C≡N) typically resonates in the range of 115-125 ppm. udel.eduscispace.com The other nine carbons, all part of the aromatic system, will appear between approximately 120 and 150 ppm. bhu.ac.inudel.edu Carbons adjacent to the electronegative nitrogen atom (C2 and C8a) and the carbon bearing the nitrile group (C2) are expected to show distinct chemical shifts. Quaternary carbons (those without attached protons) generally exhibit signals of lower intensity. udel.edu While specific spectral data is available in databases, detailed assignment requires two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). chemicalbook.combldpharm.com
Mass Spectrometry (MS, HRMS, GC-MS, EI-MS) for Molecular Confirmation
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₆N₂), the molecular weight is 154.17 g/mol . nih.gov
In Electron Ionization Mass Spectrometry (EI-MS), the compound exhibits a prominent molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 154, confirming its molecular formula. nih.gov A characteristic fragmentation pathway for aromatic nitriles is the loss of a hydrogen cyanide (HCN) molecule. This results in a significant fragment ion peak at m/z 127 (M-27). nih.gov Other notable fragments observed in the EI spectrum include peaks at m/z 102 and 76, corresponding to further fragmentation of the quinoline ring system. nih.gov High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, confirming its purity and molecular identity. nih.gov
| m/z (Mass/Charge Ratio) | Relative Intensity | Proposed Fragment |
|---|---|---|
| 154 | 100% | [C₁₀H₆N₂]⁺˙ (Molecular Ion, M⁺˙) |
| 127 | ~21% | [M - HCN]⁺˙ |
| 102 | ~17% | Further fragmentation |
| 76 | ~27% | Further fragmentation |
| 75 | ~22% | Further fragmentation |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined, providing key insights into its solid-state conformation. bldpharm.com
The compound crystallizes in the orthorhombic space group. bldpharm.com The molecule itself is nearly planar, with a very small root-mean-square (r.m.s.) deviation of 0.014 Å. The dihedral angle between the benzene and pyridine rings is minimal, at 1.28°. bldpharm.com In the crystal lattice, the planar molecules engage in weak aromatic π–π stacking interactions, arranging themselves in stacks along the a-axis. The separation between the centroids of adjacent benzene and pyridine rings is approximately 3.794 Å, which is characteristic of such interactions. No significant hydrogen bonding is observed in the crystal structure. bldpharm.com
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₆N₂ |
| Formula Weight | 154.17 |
| Crystal System | Orthorhombic |
| a (Å) | 3.8497 (2) |
| b (Å) | 9.9559 (4) |
| c (Å) | 19.9639 (13) |
| Volume (ų) | 765.16 (7) |
| Z (Molecules per unit cell) | 4 |
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
The photophysical properties of this compound are dictated by the nature of its electronic transitions, which can be studied using UV-Vis absorption and fluorescence emission spectroscopy.
The UV-Vis absorption spectrum of this compound in solution is characterized by multiple bands in the ultraviolet region, arising from π→π* electronic transitions within the aromatic system. ambeed.com The parent quinoline molecule exhibits absorption maxima around 310 nm in methanol. nih.gov For this compound, absorption maxima have been reported at 242 nm and 295 nm in methanol. ambeed.com These bands are attributed to the excitation of electrons from lower-energy bonding π orbitals to higher-energy antibonding π* orbitals of the conjugated quinoline system. The position and intensity of these absorption bands can be influenced by solvent polarity.
Many quinoline derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. nih.govresearchgate.net The fluorescence properties, such as the emission wavelength and quantum yield (ΦF), are highly sensitive to the molecular structure and environment. bjraylight.comdepaul.edu
Solvatochromism and pH Effects on Photophysical Behavior
The photophysical properties of quinoline derivatives, including this compound, are intricately linked to their molecular environment. The inherent electronic asymmetry of the quinoline ring system, combined with the electronic influence of substituents like the cyano group, makes these molecules sensitive to changes in solvent polarity and pH. This sensitivity manifests as solvatochromism and pH-dependent alterations in absorption and fluorescence characteristics.
Solvatochromism
Solvatochromism describes the change in the color of a substance, and more broadly, any significant alteration in its absorption or emission spectra, when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. For quinoline derivatives, the interaction between the molecule's dipole moment and the solvent's polarity plays a crucial role.
The photophysical behavior of a closely related derivative, 4-(2,3,4-trimethoxyphenyl)-8-methoxy-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (TMTQ), provides insight into the expected solvatochromic effects for this class of compounds. nih.govresearchgate.net Studies on TMTQ in various solvents reveal a noticeable dependence of the absorption (λabs) and emission (λem) maxima on the solvent's nature. researchgate.net Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, which is indicative of a more polar excited state compared to the ground state. This suggests that upon photoexcitation, there is a significant redistribution of electron density, leading to an intramolecular charge transfer (ICT) character. The cyano group at the 2-position of this compound, being a strong electron-withdrawing group, is expected to enhance this ICT character.
The Stokes shift, which is the difference in energy between the absorption and emission maxima, also provides information about the change in molecular geometry and electronic distribution between the ground and excited states. A larger Stokes shift in more polar solvents typically confirms the stabilization of the more polar excited state by the solvent molecules. nih.gov
The following table details the photophysical properties of the representative quinoline-carbonitrile derivative TMTQ in a selection of solvents with varying polarities. researchgate.net
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Dioxane | 2.21 | 384 | 430 | 2687 |
| Chloroform | 4.81 | 391 | 456 | 3452 |
| Ethyl Acetate | 6.02 | 387 | 444 | 3196 |
| Acetonitrile | 37.5 | 387 | 464 | 4142 |
| Methanol | 32.7 | 386 | 468 | 4440 |
pH Effects
The photophysical behavior of this compound is highly susceptible to changes in pH due to the presence of the basic nitrogen atom in the quinoline ring. This nitrogen can be protonated under acidic conditions, leading to the formation of a quinolinium cation. This protonation event profoundly alters the electronic structure of the molecule and, consequently, its absorption and fluorescence properties.
Studies on the parent quinoline scaffold and its isomers have demonstrated that protonation can be an effective tool for enhancing fluorescence. nih.gov Many N-heterocycles, including quinoline, are weakly fluorescent in their neutral form. However, upon protonation with a strong acid, a significant increase in fluorescence intensity is often observed. nih.gov For instance, the titration of isoquinoline (B145761) with a strong acid like trifluoroacetic acid can result in a more than 50-fold increase in fluorescence intensity. nih.gov This fluorescence enhancement is attributed to changes in the energy levels and transition probabilities upon formation of the cation. The protonation can also lead to substantial shifts in the emission wavelength. nih.gov
This pH sensitivity has been harnessed to develop quinoline-based fluorescent probes for pH sensing. bohrium.comnih.gov For this compound, it is expected that in acidic media (low pH), the quinoline nitrogen will be protonated. This would likely lead to a significant increase in its fluorescence quantum yield and a potential shift in its emission maximum. Conversely, in neutral to basic media, the compound would exist in its neutral, less fluorescent form. The reversible nature of this protonation allows for the monitoring of pH changes.
The table below summarizes the observed fluorescence enhancement for quinoline and its isomers when treated with a strong acid, illustrating the dramatic effect of protonation on the photophysical properties of the core structure. nih.gov
| Compound | Acid (1.5 equiv.) | Fluorescence Intensity Increase (Fold) | Emission Shift (Protonated) |
|---|---|---|---|
| Quinoline | Trifluoroacetic Acid | ~10 | N/A |
| Isoquinoline | Trifluoroacetic Acid | >50 | N/A |
| Acridine (Benzo[b]quinoline) | Trifluoroacetic Acid | ~25 | N/A |
| Benzo[h]quinoline | Trifluoroacetic Acid | <1 | 367 nm to 416 nm |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a fundamental computational method for investigating the electronic structure of many-body systems, such as molecules. DFT calculations are employed to determine various properties of Quinoline-2-carbonitrile by approximating the exchange-correlation energy that governs electron interactions. A common approach involves using hybrid functionals, like B3LYP, paired with a suitable basis set, such as 6-31+G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy rsc.orgscirp.org.
The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface rsc.orgscirp.org. For this compound, the structure consists of a rigid fused quinoline (B57606) ring system with a nitrile group at the C2 position.
Experimental analysis via X-ray crystallography has shown that the this compound molecule is nearly planar nih.gov. The dihedral angle between the benzene (B151609) and pyridine (B92270) rings is reported to be 1.28 (16)° nih.gov. Theoretical geometry optimization using DFT methods corroborates this finding, predicting a planar or near-planar ground state structure. Due to the rigid nature of the fused aromatic rings, this compound does not possess significant conformational flexibility, making extensive conformational analysis unnecessary. The primary focus of optimization is to determine precise bond lengths, bond angles, and dihedral angles in its lowest energy state.
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule rsc.org. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor scirp.org. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity rsc.orgscirp.org.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline (calculated) | -6.646 scirp.org | -1.816 scirp.org | 4.830 scirp.org |
| This compound | Data not available | Data not available | Data not available |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents . The MEP map plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values.
For this compound, the MEP surface would highlight specific regions of charge concentration.
Negative Regions (Red/Yellow): These areas represent high electron density and are susceptible to electrophilic attack. The most negative potential is expected to be localized on the nitrogen atom of the quinoline ring and the nitrogen atom of the nitrile group, due to their high electronegativity and the presence of lone pair electrons.
Positive Regions (Blue): These areas correspond to electron-deficient regions and are favorable for nucleophilic attack. The hydrogen atoms attached to the aromatic rings are expected to exhibit the most positive electrostatic potential.
Neutral Regions (Green): These areas indicate regions of near-zero potential, typically found over the carbon framework of the aromatic rings.
This charge distribution map is crucial for understanding intermolecular interactions and predicting sites of chemical reactions .
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra ukm.edu.mymdpi.com. This analysis provides information on electronic transition energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands scirp.org.
Calculations for the parent quinoline molecule predict absorption wavelengths corresponding to its electronic transitions scirp.org. The introduction of the nitrile group at the C2 position in this compound is expected to modify the absorption spectrum. The -CN group acts as an auxochrome and, through its electronic effects (both inductive and resonance), can shift the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths compared to the unsubstituted quinoline. TD-DFT calculations can accurately predict these shifts and help in the interpretation of experimental spectra by identifying the nature of the electronic transitions, such as π→π* or n→π* transitions ukm.edu.my.
| Compound | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|
| Quinoline (calculated) | 277.87 scirp.org | 4.46 scirp.org | 0.089 scirp.org |
| This compound | Data not available | Data not available | Data not available |
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized bonds, lone pairs, and antibonding orbitals, which closely align with classical Lewis structures dergi-fytronix.com. A key aspect of NBO analysis is the examination of delocalization effects through the second-order perturbation theory analysis of the Fock matrix. This reveals hyperconjugative interactions, which are stabilizing charge transfer events from occupied (donor) NBOs to unoccupied (acceptor) NBOs dergi-fytronix.comresearchgate.net.
In this compound, NBO analysis would quantify important intramolecular interactions, such as:
The delocalization of the lone pair electrons of the quinoline nitrogen atom into the π* antibonding orbitals of the aromatic ring.
The π-electron delocalization within and between the fused benzene and pyridine rings (π→π* interactions).
Interactions involving the π-system of the nitrile group and the quinoline ring.
Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule scirp.org. These descriptors provide insight into the molecule's stability and susceptibility to chemical reactions.
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): A measure of the ability of a molecule to attract electrons, χ = (I + A) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution, η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a "hard" molecule with high stability and low reactivity scirp.org.
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a molecule's polarizability.
Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires additional electronic charge, ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).
For this compound, the electron-withdrawing nitrile group is expected to increase its electronegativity and electrophilicity index compared to the parent quinoline, suggesting it is a better electron acceptor.
| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) |
|---|---|---|---|---|
| Quinoline (calculated) | 6.646 scirp.org | 1.816 scirp.org | 2.415 scirp.org | 4.231 scirp.org |
| This compound | Data not available | Data not available | Data not available | Data not available |
Molecular Dynamics (MD) Simulations to Probe Intermolecular Interactions and Stability
While specific Molecular Dynamics (MD) simulations focusing solely on this compound are not extensively documented in the reviewed literature, the principles of its intermolecular interactions and stability can be inferred from studies on related quinoline derivatives and the known properties of the cyano group.
MD simulations on various quinoline derivatives, often in the context of their interactions with biological macromolecules, have revealed key insights into their stability and binding modes. These studies frequently analyze parameters such as conformational stability, residue flexibility, hydrogen bonding, and solvent accessible surface area (SASA) to determine the stability of complexes. For instance, in simulations of quinoline derivatives bound to proteins, a large number of intermolecular hydrogen bonds are often indicative of strong and stable interactions.
The cyano group in this compound is a significant contributor to its intermolecular interactions. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor. Furthermore, the cyano group can participate in dipole-dipole interactions and potentially π-stacking interactions, where the quinoline ring interacts with other aromatic systems. The versatility of the cyano group allows it to form various non-covalent bonds, which are crucial for molecular recognition and self-assembly processes. Computational studies on molecules with multiple cyano groups have shown that they can create regions of positive electrostatic potential, known as π-holes, which can attract nucleophiles.
Table 1: Key Parameters Analyzed in MD Simulations of Quinoline Derivatives
| Parameter | Description | Significance for Stability and Interactions |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule in a given timeframe compared to a reference structure. | Indicates the stability of the molecular conformation. Low RMSD values suggest a stable structure. |
| Hydrogen Bonding | Analysis of the formation and lifetime of hydrogen bonds between the molecule and its environment (e.g., solvent, other molecules). | Strong and persistent hydrogen bonds contribute significantly to the stability of molecular complexes. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Changes in SASA can indicate conformational changes and the extent of interaction with the surrounding environment. |
| Binding Free Energy | The free energy change upon the binding of a molecule to a target. | A key indicator of the stability of a molecular complex; more negative values indicate stronger binding. |
Theoretical Studies on Reaction Mechanisms and Pathways
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms for the synthesis of quinoline derivatives. While specific computational investigations into the formation of this compound are not extensively detailed, the mechanisms of related reactions provide a solid framework for understanding its synthesis.
A prominent method for the synthesis of 2-cyanoquinolines is the Reissert reaction. wikipedia.org This reaction typically involves the treatment of quinoline with an acyl chloride and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, to form a 1-acyl-2-cyano-1,2-dihydroquinoline intermediate, known as a Reissert compound. wikipedia.org Subsequent hydrolysis or other transformations of this intermediate can yield quinoline-2-carboxylic acid or other derivatives. wikipedia.org The synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitriles has been achieved through an asymmetric Reissert reaction. researchgate.net
Computational studies on similar synthetic routes for quinoline derivatives often focus on calculating the energy profiles of the reaction pathways. These calculations help to identify the transition states and intermediates, and to determine the activation energies for each step of the mechanism. For instance, DFT calculations have been used to study the synthesis of quinoline-3-carbonitrile derivatives, providing insights into their molecular geometry, electronic properties, and reactivity. nih.gov Such studies often calculate properties like HOMO-LUMO energy gaps to assess the chemical reactivity and kinetic stability of the synthesized compounds. nih.gov
Mechanistic studies, sometimes supported by DFT calculations, have been conducted on various quinoline syntheses. rsc.orgiipseries.org These investigations propose detailed step-by-step pathways, including the initial coordination of reactants, activation of C-H bonds, and subsequent cyclization and functionalization steps. rsc.org
Table 2: Key Aspects of Theoretical Studies on Quinoline Synthesis Mechanisms
| Aspect Investigated | Computational Method | Insights Gained |
|---|---|---|
| Reaction Energy Profile | Density Functional Theory (DFT) | Determination of activation energies, transition state structures, and reaction intermediates to elucidate the most favorable reaction pathway. |
| Molecular Geometry Optimization | DFT | Prediction of the three-dimensional structures of reactants, intermediates, transition states, and products. |
| Electronic Properties | DFT, Time-Dependent DFT (TD-DFT) | Calculation of HOMO-LUMO energies, chemical potential, hardness, and softness to understand the reactivity and electronic transitions of the molecules. nih.gov |
| Catalyst Activity | DFT | Investigation of the role of catalysts in lowering activation barriers and influencing the regioselectivity of the reaction. rsc.org |
Biological and Pharmacological Research Applications
Anticancer and Antitumor Potential of Quinoline-2-carbonitrile Derivatives
The quinoline (B57606) scaffold is a significant structural motif in the development of new anticancer agents. arabjchem.orgresearchgate.net Derivatives of quinoline, including those containing a 2-carbonitrile group, have demonstrated a wide range of biological activities and have been investigated for their potential in cancer therapy. arabjchem.orgneuroquantology.com These compounds can act through various mechanisms, such as inhibiting critical enzymes, arresting the cell cycle, and inducing programmed cell death (apoptosis). arabjchem.orgscirp.orgijmphs.com
The antitumor potential of this compound derivatives has been extensively evaluated in various human cancer cell lines. These in vitro studies are crucial for determining the cytotoxic efficacy of newly synthesized compounds.
For instance, a series of this compound-based hydroxamic acids were assessed for their cytotoxic effects across a panel of human cancer cell lines. nih.govgustaveroussy.fr Two compounds, designated 12a and 12d, demonstrated particularly high potency with average IC₅₀ values of 0.6 and 0.7 nM, respectively. nih.govgustaveroussy.frebi.ac.uk These compounds also retained significant activity against cancer cells resistant to existing drugs, such as CA-4-resistant colon carcinoma and multidrug-resistant leukemia cells. gustaveroussy.frebi.ac.uk
Other studies on different classes of quinoline derivatives have also shown significant cytotoxicity. For example, new 2,8-bis(trifluoromethyl)-4-substituted quinolines were toxic to human myeloid leukemia (HL-60) and leukemic monocyte lymphoma (U937) cells. Similarly, pyrano[3,2-c]quinoline analogues showed promising anticancer potential against Ehrlich Ascites Carcinoma (EAC), liver cancer (Hep-G2), and breast cancer (MCF-7) cell lines. scirp.org Another study found that the quinoline derivative 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid reduced the cellular growth of MCF-7 breast cancer cells by 82.9%. nih.gov
The following table summarizes the cytotoxic activity of selected quinoline derivatives in various cancer cell lines.
| Compound Class/Name | Cancer Cell Line(s) | IC₅₀ Value(s) |
| This compound hydroxamic acid (12a) | Panel of human cancer cells (average) | 0.6 nM |
| This compound hydroxamic acid (12d) | Panel of human cancer cells (average) | 0.7 nM |
| 2,8-bis(trifluoromethyl)quinoline (5a) | HL-60 (myeloid leukemia) | 19.88±5.35 µg/mL |
| 2,8-bis(trifluoromethyl)quinoline (5a) | U937 (leukemic monocyte lymphoma) | 43.95±8.53 µg/mL |
| Pyrano[3,2-c]quinoline analogues (4a, 4b) | EAC, Hep-G2, MCF-7 | Found to be the most active candidates |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-ca… | MCF-7 (breast adenocarcinoma) | Showed 82.9% reduction in cellular growth |
| Quinoline derivative (4c) | MDA-MB-231 (breast cancer) | Inhibited tubulin polymerization (IC₅₀ 17 ± 0.3 μM) |
| 8-substituted quinoline-2-carboxamide (B1208818) (21g) | HDACs | 0.050 µM |
Following promising in vitro results, select quinoline derivatives have been advanced to preclinical animal models to assess their antitumor efficacy in a living organism. These in vivo studies are a critical step in the drug development process.
The potent this compound-based hydroxamic acid, compound 12a, was evaluated in a fibrosarcoma MCA205 tumor model. nih.govgustaveroussy.frebi.ac.uk The study found that this compound was highly potent in suppressing tumor growth, highlighting its potential for further clinical development. nih.govebi.ac.uk
In a separate study, a synthetic analog of makaluvamine, FBA-TPQ, which contains a pyrrolo[4,3,2-de]quinoline core, was tested in a mouse xenograft model using MCF-7 breast cancer cells. nih.gov The compound significantly inhibited the growth of these xenograft tumors in a dose-dependent manner. nih.gov The highest dose tested resulted in a 71.6% inhibition of tumor growth by day 18. nih.gov Analysis of the tumors from treated mice confirmed that molecular changes observed in vitro, related to cell cycle and apoptosis, also occurred in vivo. nih.gov Another quinoline compound, 91b1, also demonstrated a significant reduction in tumor size in a nude mice xenograft model. mdpi.com
Research into this compound and related quinoline derivatives has revealed multiple mechanisms through which they exert their anticancer effects. arabjchem.org These compounds often act on several targets simultaneously, which can be an effective strategy to overcome drug resistance. arabjchem.org The primary mechanisms include the inhibition of essential enzymes and proteins, direct interaction with DNA, and the induction of cell cycle arrest and apoptosis. arabjchem.orgijmphs.com
Quinoline derivatives have been identified as potent inhibitors of several key enzymes involved in cancer progression.
Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption is a validated anticancer strategy. ekb.eg Certain this compound-based hydroxamic acids have been designed as dual inhibitors of tubulin polymerization and histone deacetylases. nih.govgustaveroussy.fr One derivative, compound 4c, was found to inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM by targeting the colchicine (B1669291) binding site. rsc.org Another study also identified novel quinoline derivatives that effectively inhibited tubulin polymerization in vitro and disrupted microtubule dynamics in HepG-2 cells. ekb.eg
Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a promising approach for cancer therapy. nih.govfrontiersin.org this compound-based hydroxamic acids 12a and 12d were shown to inhibit HDAC8, 6, and 11 activities. nih.govgustaveroussy.frebi.ac.uk Other quinoline-2-carboxamide derivatives have also been developed as potent HDAC inhibitors, with one compound (21g) showing an IC₅₀ of 0.050 µM, which is more potent than the approved HDAC inhibitor Vorinostat. nih.gov Some 2-phenylquinoline-4-carboxylic acid derivatives have shown significant selectivity for inhibiting the HDAC3 isoform. frontiersin.org
Tyrosine Kinases: Many quinoline derivatives have been developed as inhibitors of various protein kinases, which are crucial drivers of cancer cell growth and survival. nih.govresearchgate.net These include Vascular Endothelial Growth Factor Receptors (VEGFR), Epidermal Growth Factor Receptors (EGFR), and Pim-1 kinase. ijmphs.comnih.govresearchgate.net For example, a series of quinoline-2-carboxamides and 2-styrylquinolines were reported to act as Pim-1 kinase inhibitors. ijmphs.com
Topoisomerase II: Topoisomerase II is an enzyme that is critical for managing DNA topology during replication and transcription. nih.gov Its inhibition leads to DNA damage and cell death. nih.gov Several quinoline-containing natural products and synthetic derivatives, such as camptothecin, are known topoisomerase inhibitors. scirp.orgphcogrev.com The anticancer activity of some quinoline derivatives has been directly attributed to their ability to inhibit topoisomerase II. ijmphs.comnih.gov
| Derivative Class | Target Enzyme(s) | Inhibition Data (IC₅₀) |
| This compound hydroxamic acids (12a, 12d) | Tubulin, HDACs (8, 6, 11) | Not specified for individual enzymes |
| Quinoline derivative (4c) | Tubulin Polymerization | 17 ± 0.3 μM |
| 8-substituted quinoline-2-carboxamide (21g) | HDACs | 0.050 µM |
| 2-phenylquinoline-4-carboxylic acid (D28) | HDAC3 | Selective inhibitor |
| Quinoline-2-carboxamides | Pim-1 Kinase | GI₅₀ values of 2.60 μM, 2.81 μM, and 1.29 M |
A fundamental mechanism by which many quinoline-based compounds exert their cytotoxic effects is through direct interaction with DNA. ijmphs.com These planar heterocyclic molecules can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. ijmphs.comnih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. ijmphs.com
Several quinoline analogues, including doxorubicin (B1662922) and mitoxantrone, function as anticancer agents via DNA intercalation and subsequent inhibition of topoisomerase II. arabjchem.orgijmphs.com Recent studies have shown that specific quinoline-based derivatives can act as DNA intercalators, binding within the DNA minor groove. biorxiv.orgtmc.edubiorxiv.org This intercalation can cause a significant conformational change in DNA-bound enzymes, moving their catalytic domains away from the DNA and thus inhibiting their function. biorxiv.orgbiorxiv.orgnih.gov This mechanism has been observed not only with DNA methyltransferases but also with other enzymes that act on DNA, such as base excision repair glycosylases and polymerases. biorxiv.orgnih.gov The ability of these compounds to bind DNA is considered a key feature contributing to their anticancer properties. nih.gov
By inhibiting key cellular processes and enzymes, this compound derivatives can halt the progression of the cell cycle and trigger programmed cell death, or apoptosis. arabjchem.org
Studies on this compound-based hydroxamic acids (12a and 12d) demonstrated that these compounds induced cell cycle arrest in the G2/M phase in HT29 colon cancer cells. nih.govgustaveroussy.frebi.ac.uk Similarly, another potent quinoline derivative (4c) caused a significant increase in the population of MDA-MB-231 breast cancer cells in the G2 and M phases of the cell cycle. rsc.org
The arrest of the cell cycle is often a precursor to apoptosis. mdpi.com The same quinoline derivatives that cause cell cycle arrest have also been shown to be potent inducers of apoptosis. nih.govrsc.org The this compound compounds 12a and 12d were found to induce caspase-mediated apoptosis through mitochondrial dysfunction. gustaveroussy.frebi.ac.uk Other derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2. nih.govnih.gov Flow cytometry analysis has confirmed that treatment with these compounds leads to a significant increase in both early and late-stage apoptotic cell populations. nih.govrsc.orgmdpi.com This induction of apoptosis is a critical component of their therapeutic effect, as it leads to the selective elimination of cancer cells. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Anticancer Activity
Structure-activity relationship (SAR) studies of this compound derivatives have revealed key structural features that contribute to their anticancer activity. Modifications at various positions of the quinoline ring and the carbonitrile group have been explored to optimize potency and selectivity against different cancer cell lines.
A series of this compound-based hydroxamic acids have been designed and synthesized as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs). nih.gov In this series, compounds 12a and 12d demonstrated potent cytotoxicity against a panel of human cancer cell lines, with average IC50 values of 0.6 nM and 0.7 nM, respectively. nih.gov These compounds were also effective against cancer cells resistant to combretastatin (B1194345) A-4 and multidrug-resistant leukemia cells. nih.gov The study indicated that these derivatives induce cell cycle arrest in the G2/M phase and trigger apoptosis through mitochondrial dysfunction. nih.gov
| Compound | Modifications | Cancer Cell Line | IC50 (nM) |
|---|---|---|---|
| 12a | This compound-based hydroxamic acid | Average over a panel of human cancer cell lines | 0.6 |
| 12d | This compound-based hydroxamic acid | Average over a panel of human cancer cell lines | 0.7 |
Molecular Docking and Computational Pharmacology for Target Identification and Binding Modes
Molecular docking and other computational methods have been instrumental in elucidating the potential molecular targets and binding interactions of this compound derivatives, thereby guiding the design of more potent anticancer agents.
For the aforementioned this compound-based hydroxamic acids, molecular docking studies have been performed to understand their dual inhibitory mechanism. These studies have shown that the this compound scaffold can fit into the colchicine binding site of tubulin, thereby inhibiting its polymerization. Simultaneously, the hydroxamic acid tail can chelate the zinc ion in the active site of histone deacetylases, leading to their inhibition. nih.gov Specifically, compounds 12a and 12d were found to inhibit HDAC1, HDAC6, and HDAC8 activities. nih.gov
Computational studies have also been employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives, helping to identify candidates with favorable pharmacokinetic profiles for further development. researchgate.net For instance, lead compound 12a exhibited higher metabolic stability compared to isoCA-4 and showed potent tumor growth suppression in a fibrosarcoma tumor model. nih.gov
Antimicrobial and Antifungal Activities
This compound derivatives have emerged as a promising class of antimicrobial and antifungal agents, exhibiting activity against a range of pathogenic bacteria and fungi.
Antibacterial Efficacy Against Bacterial Strains
Several novel quinoline derivatives, including those with a carbonitrile group, have been synthesized and evaluated for their antibacterial properties. nih.gov One study reported a quinolone-coupled hybrid, compound 5d , which demonstrated potent effects against most of the tested Gram-positive and Gram-negative strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL. nih.gov This activity was significantly better than the lead compound. nih.gov
Another study on a series of quinoline derivatives showed that compounds with specific substitutions exhibited moderate to excellent antibacterial activity against strains like E. coli and S. aureus. biointerfaceresearch.com For example, some derivatives showed MIC values in the range of 3.125 to 6.25 nmol/mL against E. coli. biointerfaceresearch.com
| Compound | Bacterial Strain | MIC |
|---|---|---|
| Compound 5d (quinolone coupled hybrid) | Gram-positive and Gram-negative strains | 0.125–8 μg/mL |
| Derivatives 58-62 | E. coli | 3.125-6.25 nmol/mL |
Antifungal Efficacy Against Fungal Strains
The antifungal potential of quinoline derivatives has also been investigated. In a study evaluating various quinoline derivatives, several compounds showed significant antifungal activity. medcraveonline.com For instance, compounds 14 , 22 , and 6d displayed strong antifungal activity comparable to the standard drug Amphotericin B. medcraveonline.com Another study reported that newly synthesized quinoline derivatives were potentially active against fungal strains such as A. flavus, A. niger, F. oxysporum, and C. albicans, with compound 6 being the most potent. nih.gov
| Compound | Fungal Strain(s) | Activity |
|---|---|---|
| 14, 22, 6d | Not specified | Comparable to Amphotericin B |
| 6 | A. flavus, A. niger, F. oxysporum, C. albicans | Most potent in the series |
Elucidation of Antimicrobial Mechanisms
Research into the antimicrobial mechanisms of this compound derivatives is ongoing. Molecular docking studies have suggested that these compounds may target essential bacterial enzymes. For some quinoline derivatives, DNA gyrase (topoisomerase II) has been identified as a potential target. medcraveonline.com For the broad-spectrum antibacterial agent, compound 5d , molecular docking assays indicated that it might target both bacterial LptA and Topoisomerase IV proteins, suggesting a dual-target mechanism of action. nih.gov
Antimalarial and Antileishmanial Properties
The quinoline scaffold is a well-established pharmacophore in the development of antimalarial drugs, and recent research has extended its application to antileishmanial agents as well.
Antimalarial Activity
Numerous quinoline derivatives have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. One study reported a series of dihydropyrimidines with quinolinyl residues, where compounds 4b , 4g , 4i , and 12 showed excellent antimalarial activity, with IC50 values ranging from 0.014 to 5.87 μg/mL. nih.gov These compounds were found to be more potent than the standard antimalarial drug chloroquine. nih.gov Another study on amino-quinoline derivatives identified a compound with strong antimalarial activity against the chloroquine-sensitive Pf3D7 strain of Plasmodium falciparum, with an IC50 of 0.25 µM. nih.gov
| Compound | Plasmodium falciparum Strain | IC50 |
|---|---|---|
| 4b, 4g, 4i, 12 | Not specified | 0.014–5.87 μg/mL |
| Amino-quinoline derivative 40a | Pf3D7 (chloroquine-sensitive) | 0.25 µM |
Antileishmanial Activity
The potential of 2-substituted quinolines as antileishmanial agents has been a focus of recent research. A series of 2-substituted quinoline compounds were synthesized and tested for their activity against Leishmania donovani. www.gov.uk Compound 26g emerged as the most active, with an IC50 value of 0.2 μM and a selectivity index greater than 180. www.gov.uk Further in vivo studies in a hamster model showed that the hydrochloride salt of this compound resulted in an 84.26% inhibition of parasite growth. www.gov.uk Another study on quinoline-2-one derivatives reported in vitro antileishmanial activity in the range of 1 to 15 µM. nih.gov
| Compound | Leishmania Species | IC50 |
|---|---|---|
| 26g | L. donovani | 0.2 μM |
| Quinoline-2-one derivatives | Not specified | 1 - 15 µM |
Anti-inflammatory and Other Biological Activities
While direct and extensive research on the standalone anti-inflammatory properties of this compound is not widely documented in publicly available literature, the broader class of quinoline derivatives has demonstrated significant potential in modulating inflammatory pathways and other biological processes. wisdomlib.orgnih.govnih.gov The core quinoline structure is a recurring feature in compounds designed to exhibit anti-inflammatory, anticancer, antimicrobial, and antiviral effects. wisdomlib.orgresearchgate.netbenthamscience.com
Research into synthetic quinoline derivatives has shown promising anti-inflammatory effects. For instance, a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, which shares the core quinoline structure, exhibited significant anti-inflammatory and anti-nociceptive activities in mouse models. nih.gov This compound's effects were comparable to those of established anti-inflammatory drugs like diclofenac (B195802) and celecoxib, with evidence suggesting its mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2). nih.gov
Furthermore, various quinoline derivatives have been investigated for a spectrum of other biological activities, as detailed in the table below.
| Biological Activity | Research Findings on Quinoline Derivatives |
| Anticancer | Quinoline-2-carboxylic acid, a related compound, has shown significant cytotoxicity against cervical (HeLa) cancer cells. nih.gov Additionally, various synthesized quinoline derivatives have demonstrated promising in vitro antiproliferative activities against different cancer cell lines, including human cervical (HeLa) and adenocarcinoma (HT29) cells. wisdomlib.org |
| Antimicrobial | Quinoline derivatives have displayed significant antimicrobial properties, with some compounds showing efficacy against multidrug-resistant bacteria and fungi. wisdomlib.org Research has identified quinoline-based compounds with effective inhibitory concentrations against various Gram-positive and Gram-negative pathogens. wisdomlib.org |
| Antiviral | The quinoline scaffold has been explored for its antiviral potential, with research into new derivatives showing activity against Plasmodium falciparum, the parasite responsible for malaria. wisdomlib.org |
These findings underscore the therapeutic potential inherent in the quinoline scaffold. While specific data for this compound is limited, the consistent exhibition of diverse biological activities by its close chemical relatives suggests that it remains a compound of interest for further investigation in these areas.
This compound as a Lead Compound for Drug Discovery and Development
This compound serves as a valuable starting point, or "lead compound," for the design and synthesis of new and more potent therapeutic agents. nih.govfrontiersin.org Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for interacting with biological targets, while the nitrile group at the 2-position offers a versatile handle for chemical modification and the introduction of various pharmacophoric groups. nih.govnih.gov The relevance of the quinoline core in drug development is well-established, with numerous quinoline-containing drugs approved for clinical use. wisdomlib.orgorientjchem.orgbiointerfaceresearch.com
A notable example of this compound's role as a lead compound is in the development of novel anticancer agents. Researchers have designed and synthesized a series of This compound-based hydroxamic acids intended to act as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs). nih.gov This dual-target approach is a promising strategy in cancer therapy to overcome drug resistance and improve efficacy.
In this research, the this compound scaffold was strategically chosen to orient the hydroxamic acid moiety, a known zinc-binding group that inhibits HDACs, and other substituents to interact with the colchicine-binding site of tubulin. nih.gov This rational design led to the identification of highly potent compounds.
The table below summarizes the activity of some of the lead compounds from this study.
| Compound | Target(s) | Key In Vitro Activities | In Vivo Activity (in a fibrosarcoma model) |
| 12a | Tubulin Polymerization, HDACs (HDAC8, 6, 11) | Average IC50 of 0.6 nM against a panel of human cancer cell lines; effective against multi-drug resistant leukemia cells. nih.gov | Highly potent in suppressing tumor growth. nih.gov |
| 12d | Tubulin Polymerization, HDACs (HDAC8, 6, 11) | Average IC50 of 0.7 nM against a panel of human cancer cell lines; effective against CA-4-resistant colon-carcinoma cells. nih.gov | Not specified in the provided abstract. nih.gov |
The success of this study highlights the utility of this compound as a foundational structure in drug discovery. nih.gov The lead compound, 12a, not only demonstrated exceptional potency but also exhibited favorable metabolic stability, a critical parameter for a drug candidate. nih.gov These findings strongly suggest that the this compound framework is a promising scaffold for the development of new-generation, multi-targeted anticancer drugs. nih.gov Further research into the modification of this lead compound could yield even more effective and selective therapeutic agents. nih.govfrontiersin.org
Applications in Materials Science and Catalysis
Development of Dyes and Pigments Exhibiting Chromophoric Properties
The quinoline (B57606) ring system is a foundational component in the design of various dyes due to its inherent chromophoric characteristics. mdpi.com Quinoline-2-carbonitrile is a precursor in the synthesis of dyestuffs, contributing to the development of molecules with specific light-absorbing properties. fishersci.comfishersci.ca
The modification of the quinoline skeleton allows for the tuning of absorption bands, often resulting in a bathochromic effect (a shift to longer wavelengths). mdpi.com Dyes based on quinoline have been designed for applications such as visible light photoinitiators, where they absorb radiation at the boundary of ultraviolet and visible light. mdpi.com
A significant class of dyes derived from quinoline precursors are cyanine (B1664457) dyes. nih.gov These are organic functional dyes characterized by two nitrogen centers connected by a conjugated chain of carbon atoms. nih.gov The length of this chain influences the absorption wavelength; adding a covalent bond can increase the absorption by approximately 100 nm, allowing these dyes to absorb light from the visible to the infrared spectrum. nih.gov Quinoline-containing cyanine dyes are noted for their stability, high molar extinction coefficients, and pH sensitivity. nih.gov
| Dye Class | Base Structure | Key Properties | Relevant Application |
| Photoinitiator Dyes | Quinoline | Absorb on the UV-Visible border, create long-lived excited states. | Photopolymerization, dentistry. mdpi.com |
| Cyanine Dyes | Quinoline | High molar extinction coefficients, tunable absorption (Visible-IR), stability. nih.gov | Photosensitizers, biological labeling. nih.gov |
| Functional Dyes | 2-oxo-quinoline-3-carbonitrile | Possess diverse electrochemical and photophysical properties. | Probes for determining critical micelle concentration. researchgate.net |
Research in Optoelectronic and Laser Applications
The planar aromatic structure of quinoline makes it an attractive scaffold for materials used in optoelectronics. nih.gov Quinoline derivatives are recognized for their potential in optoelectronic and laser applications due to the extensive delocalization of their electron clouds, which can lead to a high order of non-linearity. nih.govresearchgate.net These properties are crucial for applications in devices like organic light-emitting diodes (OLEDs). nih.gov
Research into quinoline Schiff bases, for example, has demonstrated their potential in these fields. nih.govresearchgate.net Studies have explored their photoluminescence and absorption spectroscopy to calculate properties like Stokes shift and quantum yield. nih.govresearchgate.net Furthermore, certain quinoline derivatives, when combined with zinc oxide (ZnO) nanoparticles and optically excited with a nanosecond laser, have been shown to produce a random laser effect. nih.govresearchgate.net While this research often involves derivatives rather than this compound itself, the fundamental optical properties stem from the core quinoline structure.
Metal complexes involving quinoline derivatives, such as 8-hydroxyquinoline, have been synthesized and investigated for their light-emitting properties for potential use in OLEDs. researchgate.net
| Property | Observation in Quinoline Derivatives | Potential Application |
| Electroluminescence | High efficiency noted in quinoline systems. nih.gov | Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net |
| Non-linear Optical Properties | Arises from extensive electron delocalization. nih.govresearchgate.net | Optoelectronics. nih.govresearchgate.net |
| Random Laser Effect | Observed when combined with ZnO nanoparticles and optically pumped. researchgate.net | Laser technology. researchgate.net |
This compound as Ligands in Coordination Chemistry
This compound and its isomers are versatile electron donors, making them excellent candidates for use as ligands in coordination and supramolecular chemistry. acs.orgacs.org A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. youtube.com The nitrogen atom of the pyridine (B92270) part of the quinoline ring is a primary site for forming coordinate bonds with metal ions. acs.orgmdpi.com
The nitrile group (-CN) can also participate in intermolecular interactions, further enhancing the utility of quinoline-carbonitriles as building blocks in crystal engineering. acs.org These molecules can form stable metal complexes, where the steric and electronic effects contributed by the ligand influence the resulting complex's solubility and reactivity. researchgate.net
This compound can act as a ligand to form complexes with various metal ions. The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. youtube.commdpi.com This interaction is fundamental to the creation of a wide array of metal-quinoline complexes.
The synthesis of these complexes often involves reacting a quinoline-based ligand with a metal salt in a suitable solvent. mdpi.comacs.org For instance, copper (II) complexes have been synthesized using imine quinoline derivative ligands. acs.org The resulting complexes, which can have different molar ratios of metal to ligand, exhibit distinct geometries and properties. acs.org Depending on the specific quinoline derivative and the metal ion, the coordination can occur through the quinoline nitrogen and other functional groups on the ligand, such as an azomethine nitrogen or a carbonyl oxygen. mdpi.com
| Metal Ion | Ligand Type | Resulting Complex Example |
| Copper (Cu(II)) | Imine quinoline derivative | [CuL] and [CuL₂] complexes. acs.org |
| Iron (Fe(III)) | Schiff base of quinoline-3-carbohydrazide | [FeL₂Cl₂(OH)]. mdpi.com |
| Cobalt (Co(II)) | Schiff base of quinoline-3-carbohydrazide | [CoL₂Cl(OH)]. mdpi.com |
| Magnesium (Mg) / Barium (Ba) | 8-hydroxyquinoline | Mgq₂, Baq₂. researchgate.net |
Quinoline-based ligands are recognized for their effective performance in various catalytic processes. researchgate.net When this compound or its derivatives coordinate with a metal center, the resulting complex can function as a catalyst, facilitating or accelerating chemical reactions. researchgate.netnih.gov
A notable example is the use of quinoline-based ligands in palladium (Pd)-catalyzed reactions. researchgate.net For instance, a bioinspired quinoline-based ligand was used in a Pd(II)-mediated β-C(sp³)-H chlorination of untethered carboxylic acids. In this process, the ligand's secondary coordination sphere interacts with the substrate via hydrogen bonding, which facilitates the selective chlorination. researchgate.net The electronic and steric properties of the quinoline ligand are crucial for the efficiency and selectivity of the catalytic cycle. The development of various metal-based catalysts is a significant approach for the synthesis of quinoline and its derivatives themselves. nih.gov
| Metal Catalyst | Ligand Type | Catalytic Reaction |
| Palladium (Pd(II)) | Quinoline-based ligand | β-C(sp³)-H monoselective chlorination of free carboxylic acids. researchgate.net |
Supramolecular Chemistry and Crystal Engineering of Quinoline 2 Carbonitrile
Investigation of Cocrystal Formation and Intermolecular Interactions
The crystal structure of pure Quinoline-2-carbonitrile reveals that its solid-state assembly is not governed by strong, directional interactions like hydrogen bonds. Instead, the crystal packing is primarily stabilized by weaker aromatic π–π stacking interactions. nih.govnih.gov The molecule itself is nearly flat, with a dihedral angle of just 1.28 (16)° between its benzene (B151609) and pyridine (B92270) rings. nih.govnih.gov This planarity facilitates an efficient stacking arrangement of molecules along the crystallographic a-axis. nih.gov
The key intermolecular contact is a π–π stacking interaction between the benzene ring of one molecule and the pyridine ring of an adjacent molecule. nih.gov The distance between the centroids of these interacting rings has been determined to be 3.7943 (19) Å, indicative of a weak but significant cohesive force contributing to the stability of the crystal lattice. nih.govnih.gov
| Crystal Data for this compound | |
| Chemical Formula | C₁₀H₆N₂ |
| Formula Weight | 154.17 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 3.8497 (2) |
| b (Å) | 9.9559 (4) |
| c (Å) | 19.9639 (13) |
| Volume (ų) | 765.16 (7) |
| Z | 4 |
| Temperature (K) | 100 |
Table based on crystallographic data. nih.gov
While specific studies detailing the cocrystal formation of this compound are limited, research on its isomers provides valuable insight into its potential as a cocrystal coformer. Quinolines are recognized as versatile electron donors and are considered good candidates for supramolecular association through π-stacking, hydrogen bonds, or halogen bonds. acs.org Studies on quinoline-4-carbonitrile (B1295981) and quinoline-6-carbonitrile (B150825) have shown their ability to form cocrystals with various halogen bond donors, such as 1,4-diiodo-3,4,5,6-tetrafluorobenzene. acs.org In these cocrystals, the pyridine nitrogen atom (Npy) was identified as the preferential site for intermolecular interactions. acs.org This suggests that this compound, possessing the same key functional group, is a plausible candidate for forming similar supramolecular synthons with appropriate partner molecules.
Hydrogen Bonding Networks in Crystalline Structures
A notable feature of the single-crystal structure of this compound is the absence of any significant hydrogen bonding networks. nih.gov The molecule has potential hydrogen bond acceptor sites—the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. chem960.com However, in the crystalline form of the pure compound, these sites are not involved in strong hydrogen bond formation. The crystal packing is instead dominated by the aforementioned π–π stacking interactions. nih.gov
This observation in the solid state contrasts with the behavior of the parent quinoline (B57606) molecule in solution. In protic solvents like water or alcohols, the nitrogen atom of quinoline is known to act as a hydrogen bond acceptor, forming aggregates with solvent molecules. nii.ac.jpbitp.kiev.ua The lack of such interactions in the this compound crystal indicates that the molecular packing arrangement, which maximizes the stabilizing energy from π–π stacking, is energetically more favorable than an arrangement that would facilitate intermolecular hydrogen bonds between the molecules themselves.
| Intermolecular Interactions in Crystalline this compound | |
| Interaction Type | Description |
| π–π Stacking | Occurs between the benzene and pyridine rings of adjacent molecules. nih.gov |
| Centroid-Centroid Distance | 3.7943 (19) Å. nih.govnih.gov |
| Hydrogen Bonding | No significant hydrogen bonds are observed in the crystal structure. nih.gov |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and environmentally benign synthetic methods for quinoline-2-carbonitrile and its derivatives is a cornerstone of ongoing research. While traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner–von Miller, and Friedländer reactions, have been foundational, contemporary efforts are focused on overcoming their limitations, which often include harsh reaction conditions and the use of toxic reagents. mdpi.comnih.gov
Recent advancements have seen the emergence of innovative strategies that prioritize atom economy, milder conditions, and the use of sustainable catalysts. researchgate.netnih.gov One notable approach involves a regioselective cyanation of quinoline N-oxides using trimethylsilyl (B98337) cyanide, facilitated by a hypervalent iodine(III) reagent, which proceeds under metal-free and base-free conditions. researchgate.net Another novel method utilizes a co-catalysis system of H-diethyl phosphite (B83602) and carbon tetrachloride for the synthesis of 2-cyano-quinoline derivatives, which is advantageous due to the use of inexpensive and readily available catalysts, mild reaction conditions, and high product yields suitable for industrial-scale production. google.com Furthermore, the development of one-pot multicomponent reactions is gaining traction for the synthesis of complex quinoline-3-carbonitrile derivatives, showcasing the efficiency of these modern synthetic strategies. mdpi.com The exploration of green synthetic approaches, such as microwave-assisted synthesis and the use of ionic liquids, further underscores the trend towards more sustainable chemical processes. mdpi.comtandfonline.com
| Synthetic Approach | Key Reagents/Catalysts | Advantages |
| Regioselective Cyanation | Quinoline N-oxides, Trimethylsilyl cyanide, Hypervalent iodine(III) reagent | Metal-free, base-free conditions |
| Co-catalysis System | H-diethyl phosphite, Carbon tetrachloride | Inexpensive catalysts, mild conditions, high yield |
| One-pot Multicomponent Reaction | Aromatic aldehydes, Malononitrile, 1-Tetralone | High efficiency for complex derivatives |
| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction time, increased yield |
Advanced Mechanistic Studies of Biological Actions
The diverse pharmacological activities of quinoline derivatives, including anticancer, antimalarial, and antimicrobial properties, necessitate a deeper understanding of their mechanisms of action at the molecular level. researchgate.netnih.gov Future research will increasingly focus on elucidating the specific biological targets and cellular pathways modulated by this compound and its analogs.
For instance, certain this compound-based hydroxamic acids have been identified as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs). nih.govgustaveroussy.fr Advanced mechanistic studies are required to unravel the precise molecular interactions with these targets and to understand how dual inhibition contributes to their potent cytotoxic effects against cancer cells. nih.govgustaveroussy.fr Similarly, 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives have been developed as non-ATP competitive Src kinase inhibitors. nih.gov Further investigation into their binding modes and the downstream effects of this inhibition is crucial for optimizing their therapeutic potential. nih.gov Understanding these mechanisms is fundamental for the rational design of more potent and selective therapeutic agents. nih.gov
Development of Highly Selective Derivatives
A significant challenge in the development of quinoline-based therapeutics is achieving high selectivity for the intended biological target to minimize off-target effects. The design and synthesis of highly selective derivatives of this compound is a key research direction. This involves systematic structure-activity relationship (SAR) studies to identify the key structural motifs responsible for target binding and selectivity.
For example, substitutions at various positions of the quinoline ring can dramatically influence biological activity and selectivity. researchgate.net The development of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, represents a promising strategy to enhance target specificity. frontiersin.org By modifying substituents on the quinoline nucleus, researchers aim to optimize interactions with the active site of target proteins, thereby increasing potency and reducing the likelihood of adverse effects. The synthesis of novel cyano-substituted pyrrole-fused (iso)quinoline derivatives is one such approach to generate compounds with potential anticancer activity. mdpi.com A novel quinoline derivative has also been designed as a highly selective fluorescent sensor for Fe3+ detection, demonstrating the potential for developing selective chemical tools. rsc.org
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is becoming increasingly integral to the drug discovery and development process for this compound derivatives. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations are powerful tools for predicting the biological activity and understanding the molecular interactions of novel compounds. nih.govnih.govresearchgate.net
Computational studies can guide the rational design of new derivatives with improved potency and selectivity, thereby reducing the time and cost associated with traditional trial-and-error approaches. researchgate.net For example, molecular docking studies have been used to investigate the binding affinity of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein. nih.gov Furthermore, 3D-QSAR models have been successfully employed to study tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), an important anticancer target. mdpi.com The integration of these computational predictions with experimental biological evaluation allows for a more efficient and targeted approach to the development of new therapeutic agents and functional materials. researchgate.net
| Computational Method | Application in this compound Research |
| Molecular Docking | Predicting binding affinity and interactions with biological targets. nih.govnih.gov |
| 3D-QSAR | Developing models to correlate chemical structure with biological activity. researchgate.netmdpi.com |
| DFT Calculations | Studying molecular orbitals, spatial structure, and spectroscopic properties. researchgate.net |
Potential for Broader Applications in Chemical and Pharmaceutical Sciences
The utility of this compound extends beyond its direct therapeutic applications. It serves as a valuable intermediate in organic synthesis for the production of a wide range of chemicals, including pharmaceuticals, agrochemicals, and dyestuffs. fishersci.ca Its chemical versatility allows for its transformation into other functional groups, making it a key building block in the synthesis of more complex molecules. fishersci.ca
In the pharmaceutical industry, the quinoline scaffold is present in numerous approved drugs, and the 2-carbonitrile group offers a handle for further chemical modifications to develop new drug candidates for a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govgoogle.com The inherent properties of the quinoline ring system, such as its ability to intercalate with DNA and interact with various enzymes, make it a privileged structure in medicinal chemistry. nih.govnih.gov The continued exploration of this compound and its derivatives is expected to lead to the discovery of novel compounds with significant contributions to both chemical and pharmaceutical sciences.
Q & A
Q. What are the standard methods for synthesizing and validating Quinoline-2-carbonitrile?
Synthesis typically involves recrystallization from methanol and characterization via spectroscopic and crystallographic techniques. For validation, FT-IR identifies functional groups (e.g., nitrile stretch at ~2220 cm⁻¹), while and NMR confirm proton and carbon environments. Mass spectrometry (EI-MS) verifies molecular weight. Cross-referencing spectral data with synthesized standards ensures purity . Yield optimization (e.g., 1.4 g reported in methanol recrystallization) and melting point consistency (97°C) are critical quality checks .
Q. Which crystallographic parameters and software are essential for determining the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) minimizes thermal motion artifacts. Key parameters:
- Space group: (orthorhombic)
- Cell dimensions:
- -factor: 0.056 (indicative of refinement accuracy)
SHELXTL software handles structure solution and refinement, leveraging direct methods for phase determination. Multi-scan absorption corrections (e.g., SADABS) improve data quality .
Q. How is the planarity of this compound’s molecular structure confirmed experimentally?
SC-XRD reveals near-planarity with an r.m.s. deviation of 0.014 Å. Dihedral angles between aromatic rings (1.28°) and bond lengths (e.g., C–C = 1.338–1.479 Å) align with sp² hybridization. Weak π-π stacking (centroid separation: 3.7943 Å) stabilizes crystal packing .
Advanced Research Questions
Q. How are hydrogen-bonding patterns analyzed in this compound co-crystals?
Graph set analysis (Bernstein et al., 1995) classifies hydrogen bonds into motifs like . For co-crystals with fumaric acid, intermolecular interactions (e.g., C–H···O and O–H···N) are mapped using difference Fourier maps. Hydrogen bond lengths (e.g., 2.68 Å for O–H···N) and angles (e.g., 168°) are compared to Etter’s criteria to predict aggregation behavior .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Discrepancies in (e.g., 0.059) or electron density residuals () require iterative refinement. Constraints include:
- Fixing isotropic displacement parameters for H atoms.
- Merging Friedel pairs (616 pairs in one study) to address twinning or absorption errors.
- Validating thermal ellipsoid models against anisotropic displacement parameters .
Q. How can this compound be modified for enhanced catalytic or supramolecular applications?
Functionalization at the nitrile group (e.g., hydrolysis to amides) or aromatic ring substitution (e.g., halogenation) alters reactivity. Co-crystallization with dicarboxylic acids (e.g., fumaric acid) introduces hydrogen-bonding networks, enabling design of metal-organic frameworks (MOFs). Catalytic activity is assessed via turnover frequency (TOF) in cross-coupling reactions .
Q. What computational methods complement experimental data for studying this compound’s electronic properties?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. Molecular dynamics simulations model π-π stacking interactions using force fields (e.g., AMBER). Pair distribution function (PDF) analysis correlates local structure with XRD data .
Q. How are NMR chemical shift discrepancies addressed in structural validation?
Deviations in NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) may arise from solvent effects or dynamic processes. Variable-temperature NMR and 2D techniques (COSY, HSQC) resolve overlapping signals. Comparing experimental shifts with computed values (e.g., using ACD/Labs or ChemDraw) validates assignments .
Methodological Frameworks
- PICO(T) : Use to formulate hypotheses (e.g., Population: Quinoline derivatives; Intervention: Crystallographic analysis; Comparison: Planarity vs. non-planar analogs; Outcome: Stability trends).
- FINER Criteria : Ensure research questions are Feasible (e.g., accessible SC-XRD facilities), Novel (e.g., unexplored co-crystal forms), and Relevant (e.g., drug design applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
